molecular formula C11H14O2 B106509 Isobutyl benzoate CAS No. 120-50-3

Isobutyl benzoate

Cat. No. B106509
Key on ui cas rn: 120-50-3
M. Wt: 178.23 g/mol
InChI Key: KYZHGEFMXZOSJN-UHFFFAOYSA-N
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Patent
US05382668

Procedure details

A mixture of 10.32 grams of 2-ethylcarboxy-3-nitromethyl-5-(4-(2,2-dimethylethyl)carboxyphenyl)pentanoic acid ethyl ester and 1.5 grams of platinum(IV) oxide in 200 ml of ethanol was hydrogenated in a Parr apparatus at an initial pressure of 50 psig H2. Filtration of the catalyst and removal of the solvent in vacuo provided the crude product as an oil which crystallized upon dissolution in 50 ml ether and addition of about 200 ml hexane until just cloudy. After stirring overnight, the crystalline material was filtered, washed with hexane, dried; affording 3.54 grams (42%) of 4-(2-oxo-3-carboethoxypyrrolidin-4-yl)ethyl)benzoic acid, 2,2-dimethylethyl ester. Selected data: mp 98°-104° C., 1H NMR (CDCl3) δ7.89 (d, J=8.2 Hz, 2H), 7.18 (d, J=8.2 Hz, 2H), 6.75 (s, 1H), 4.23 (q, 2H), 3.54 (dd, J=9.0, 8.3 Hz, 1H), 3.12 (d, J=8.6 Hz, 1H), 3.00 (dd, J=9.4, 7.4 Hz, 1H), 2.87 (m, 1H), 2.66 (t, J=7.6 Hz, 2H), 1.86 (m, 2H), 1.57 (s, 9H), 1.28 (t, 3H); 13C NMR (CDCl3) δ173.2, 169.7, 165.6, 145.8, 130.1, 129.7, 128.0, 80.8, 62.6, 54.4, 46.5, 38.9, 35.1, 32.4, 28.1, 14.1; MS(FAB) m/z 362 (7, M+ +1), 306 (100), 288 (22), Anal. Calcd for C20H27NO5 : C, 66.46; H, 7.53; N, 3.87. Found: C, 66.44; H, 7.77; N, 3.86.
Name
2-ethylcarboxy-3-nitromethyl-5-(4-(2,2-dimethylethyl)carboxyphenyl)pentanoic acid ethyl ester
Quantity
10.32 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)C(C(O)=O)(CC)C(C[N+]([O-])=O)CC[C:9]1[CH:14]=[CH:13][C:12](CC(C)C)=[CH:11][C:10]=1[C:19]([OH:21])=[O:20])C>C(O)C.[Pt](=O)=O>[C:19]([O:21][CH2:9][CH:10]([CH3:19])[CH3:11])(=[O:20])[C:10]1[CH:9]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
2-ethylcarboxy-3-nitromethyl-5-(4-(2,2-dimethylethyl)carboxyphenyl)pentanoic acid ethyl ester
Quantity
10.32 g
Type
reactant
Smiles
C(C)OC(C(C(CCC1=C(C=C(C=C1)CC(C)C)C(=O)O)C[N+](=O)[O-])(CC)C(=O)O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration of the catalyst and removal of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
provided the crude product as an oil which
CUSTOM
Type
CUSTOM
Details
crystallized upon dissolution in 50 ml ether
ADDITION
Type
ADDITION
Details
addition of about 200 ml hexane until just cloudy
FILTRATION
Type
FILTRATION
Details
the crystalline material was filtered
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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